molecular formula C10H18O3S B8609820 3,3'-(Sulfinylbis(methylene))bis(3-methyloxetane)

3,3'-(Sulfinylbis(methylene))bis(3-methyloxetane)

Cat. No. B8609820
M. Wt: 218.32 g/mol
InChI Key: SWJHSMBPLKNKAV-UHFFFAOYSA-N
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Patent
US09200035B2

Procedure details

A 1-L round-bottom flask was charged with a solution of 6 (14.9 g, 73.6 mmol) in MeOH (240 mL) and cooled to 0° C. A solution of NaIO4 (16.5 g, 77.3 mmol) in water (180 mL) was added via addition funnel over ˜15 min. The ice bath was removed and the slurry was warmed to rt. MeOH (2×50 mL, added 20 min apart) was added, and the mixture was stirred for 12 h at rt. The mixture was filtered through a fritted funnel, and the white precipitate was washed with MeOH. The combined filtrate and washings were concentrated in vacuo, and the concentrate was coevaporated with toluene (200 mL). CH2Cl2 (400 mL) was added to the residue, followed by MgSO4. The mixture was filtered, and the filtrate was concentrated in vacuo to afford crude 3 (15.82 g) as a yellow solid. To the flask containing the crude solid was added toluene (200 mL), and the slurry was heated to 60° C. to affect complete dissolution. Decolorizing carbon was added, and the mixture was filtered by gravity into a 1-L Erlenmeyer flask. To the colorless solution was slowly added distilled hexanes (˜100 mL total) until cloudiness/precipitation occurred. The mixture was allowed to stand at rt overnight. Upon filtration and drying under high vacuum, 3 (10.49 g) was collected as a white solid. Material recovered from the mother liquor was recrystallized to afford an additional 2.68 g of 3 as white solid for a total yield of 82%. Reported analytical data refer to that of the first crop: Mp 92.8-94.1° C.; IR (ATR) 2939, 2863, 1451, 1381, 1227, 1026, 971 cm−1; H NMR (400 MHz, CDCl3) δ 4.80 (d, J=6.0 Hz, 2H), 4.61 (d, J=5.6 Hz, 2H), 4.50 (d, J=5.4 Hz, 2H), 4.45 (d, J=6.0 Hz, 2H), 3.38 (d, J=12.9 Hz, 2H), 2.75 (d, J=12.9 Hz, 2H), 1.61 (s, 6H); 13C NMR (100 MHz, CDCl3) δ 82.4, 82.0, 61.9, 38.4, 23.4; HRMS (ES) m/z calc for C10H18O3NaS (M+Na) 241.0874. found 241.0885.
Name
6
Quantity
14.9 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
16.5 g
Type
reactant
Reaction Step Two
Name
Quantity
180 mL
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH2:6][S:7][CH2:8][C:9]2([CH3:13])[CH2:12][O:11][CH2:10]2)[CH2:5][O:4][CH2:3]1.C[OH:15]>O>[S:7]([CH2:6][C:2]1([CH3:1])[CH2:5][O:4][CH2:3]1)([CH2:8][C:9]1([CH3:13])[CH2:10][O:11][CH2:12]1)=[O:15]

Inputs

Step One
Name
6
Quantity
14.9 g
Type
reactant
Smiles
CC1(COC1)CSCC1(COC1)C
Name
Quantity
240 mL
Type
reactant
Smiles
CO
Step Two
Name
NaIO4
Quantity
16.5 g
Type
reactant
Smiles
Name
Quantity
180 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 12 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the slurry was warmed to rt
ADDITION
Type
ADDITION
Details
MeOH (2×50 mL, added 20 min apart)
Duration
20 min
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a fritted funnel
WASH
Type
WASH
Details
the white precipitate was washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate and washings were concentrated in vacuo
ADDITION
Type
ADDITION
Details
CH2Cl2 (400 mL) was added to the residue
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
S(=O)(CC1(COC1)C)CC1(COC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.82 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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